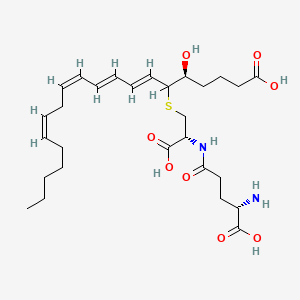

Leukotriene F4

Vue d'ensemble

Description

Leukotriene F4 is a complex organic compound that plays a significant role in various biological processes. It is a derivative of polyunsaturated fatty acids and is involved in signaling pathways that regulate inflammation, immune responses, and other physiological functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Leukotriene F4 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:

Protection of Amino and Carboxyl Groups: Protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and carboxyl groups during the synthesis.

Coupling Reactions: The protected intermediates are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and hydroxy groups.

Reduction: Reduction reactions can target the carboxyl and amino groups.

Substitution: Nucleophilic substitution reactions can occur at the amino and carboxyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

While Leukotriene F4 (LTF4) is a member of the cysteinyl leukotriene family, information regarding its specific applications is limited in the provided search results. LTF4 is a lipid that can induce bronchoconstriction . The search results primarily focus on other leukotrienes, such as LTB4 and LTD4, and their roles in various biological processes.

Here's what the search results indicate about leukotrienes in general:

Leukotrienes and Inflammation

- Leukotrienes are key agents in inflammatory responses .

- LTB4, specifically, has a chemotactic effect on neutrophils, facilitating their migration to tissues . It also enhances pattern recognition receptor (PRR)-mediated responses .

- Cysteinyl-leukotrienes can cause bronchoconstriction, increase vascular permeability, enhance mucus secretion, and recruit leukocytes to sites of inflammation .

Leukotrienes and Atherosclerosis

- LTB4 can increase plaque destabilization in endotoxemic contexts by increasing neutrophil recruitment .

- LTB4 is produced from arachidonic acid and is a chemoattractant for neutrophils .

- LTD4 may contribute to atherosclerosis by driving foam cell formation and recruiting immune cells . It upregulates oxidized low-density lipoprotein receptor-1 (OLR1/LOX-1) and CD36, which are central to foam cell formation .

Leukotrienes and Asthma

- Inhaled leukotriene E4, but not leukotriene D4, increased airway responsiveness to histamine in asthmatic subjects .

- Cysteinyl leukotrienes may play a role in eosinophil migration into the airways in allergic asthma .

- Leukotrienes can contribute to airflow obstruction, increased mucus secretion, mucosal accumulation, bronchoconstriction, and infiltration of inflammatory cells in the airways .

Therapeutic Targeting of Leukotrienes

- Leukotriene receptor antagonists like montelukast and zafirlukast are used to treat asthma .

- Impairments of LTB4 production can reduce neutrophil infiltration, collagenolysis, and apoptosis of smooth muscle cells in plaques of endotoxemic mice .

- CysLT1R antagonists, safely used to treat asthma, might be repurposed for treating atherosclerosis .

Mécanisme D'action

The compound exerts its effects by interacting with specific molecular targets and pathways:

Molecular Targets: It binds to receptors on the cell surface, initiating a cascade of intracellular signaling events.

Pathways Involved: The compound is involved in the lipoxygenase pathway, leading to the production of eicosanoids, which are signaling molecules that regulate inflammation and immune responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Leukotriene C4: Another eicosanoid involved in inflammatory responses.

Hydroxyeicosatetraenoic acids (HETEs): Metabolites of arachidonic acid with similar signaling functions.

Lipoxins: Anti-inflammatory eicosanoids derived from arachidonic acid.

Uniqueness

Leukotriene F4 is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways, leading to unique biological effects.

Activité Biologique

Leukotriene F4 (LTF4) is a member of the leukotriene family, which are lipid mediators derived from arachidonic acid. These compounds play crucial roles in various physiological and pathological processes, particularly in inflammation and immune responses. This article provides an in-depth examination of the biological activity of LTF4, supported by relevant data tables, case studies, and research findings.

Structure and Synthesis

This compound is synthesized from leukotriene E4 (LTE4) through the addition of glutamic acid. It is characterized by a complex structure that includes a cysteine moiety, which is essential for its biological activity. The synthesis pathway involves several key enzymes, including 5-lipoxygenase (5-LO) and leukotriene C4 synthase (LTC4S), which catalyze the conversion of arachidonic acid into various leukotrienes, including LTF4 .

Biological Functions

1. Immune Response Modulation

LTF4 is involved in the modulation of immune responses. It has been shown to recruit neutrophils and other immune cells to sites of inflammation, enhancing phagocytic activity and cytokine production . This recruitment is mediated through specific receptors on the surface of target cells.

2. Inflammatory Processes

Leukotrienes, including LTF4, are potent pro-inflammatory mediators. They contribute to increased vascular permeability, bronchoconstriction, and mucus secretion in respiratory pathways. This activity is particularly relevant in conditions such as asthma and allergic reactions .

3. Role in Atherosclerosis

Recent studies have highlighted the involvement of LTF4 in cardiovascular diseases, particularly atherosclerosis. LTF4 has been implicated in promoting foam cell formation and enhancing monocyte adhesion to endothelial cells, suggesting its role in the pathogenesis of atherosclerosis .

Case Study: Neutrophil Recruitment

A study demonstrated that LTF4 significantly enhances neutrophil recruitment during inflammatory responses. Mice treated with LTF4 showed increased levels of neutrophils at sites of infection compared to controls. This effect was associated with elevated levels of pro-inflammatory cytokines .

Research Findings: Effects on Macrophages

Research indicates that LTF4 enhances macrophage phagocytosis. In vitro experiments showed that macrophages treated with LTF4 exhibited increased uptake of zymosan particles, indicating enhanced phagocytic activity. This effect was mediated through CysLT1R signaling pathways .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neutrophil Recruitment | Increased recruitment | Chemotaxis via BLT receptors |

| Inflammation | Enhanced vascular permeability | Increased endothelial cell permeability |

| Bronchoconstriction | Contraction of bronchial smooth muscle | Activation of CysLT receptors |

| Foam Cell Formation | Promotion of foam cell development | Upregulation of oxidized LDL receptors |

Clinical Implications

Given its significant role in inflammatory processes and potential involvement in chronic diseases such as asthma and atherosclerosis, LTF4 presents a promising target for therapeutic interventions. Leukotriene receptor antagonists, which block the action of leukotrienes, have been utilized effectively in managing asthma symptoms . Future research may explore the repurposing of these antagonists for cardiovascular conditions linked to leukotriene signaling.

Propriétés

Numéro CAS |

83851-42-7 |

|---|---|

Formule moléculaire |

C28H44N2O8S |

Poids moléculaire |

568.7 g/mol |

Nom IUPAC |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C28H44N2O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)39-20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |

Clé InChI |

PYSODLWHFWCFLV-VJBFNVCUSA-N |

SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

SMILES isomérique |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

SMILES canonique |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Apparence |

Solid powder |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5(S)-hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid leukotriene F-4 LTF4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.